molecular formula C13H8ClFO2 B2354995 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde CAS No. 338393-57-0

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde

Cat. No.: B2354995
CAS No.: 338393-57-0
M. Wt: 250.65
InChI Key: WUTZVNSXFOPKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde typically involves the reaction of 4-chloro-3-fluorophenol with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde is widely used in scientific research, particularly in:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: It is investigated for its potential therapeutic properties and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, influencing cellular processes and responses .

Comparison with Similar Compounds

2-(4-Chloro-3-fluorophenoxy)benzenecarbaldehyde can be compared with similar compounds such as:

    2-(4-Chlorophenoxy)benzenecarbaldehyde: Lacks the fluorine atom, which may affect its reactivity and interactions.

    2-(4-Fluorophenoxy)benzenecarbaldehyde: Lacks the chlorine atom, which may influence its chemical properties and applications.

    2-(4-Bromophenoxy)benzenecarbaldehyde:

Properties

IUPAC Name

2-(4-chloro-3-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTZVNSXFOPKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.